molecular formula C6H11ClO2 B3049670 Methyl 3-chloro-2,2-dimethylpropanoate CAS No. 21491-96-3

Methyl 3-chloro-2,2-dimethylpropanoate

Cat. No. B3049670
Key on ui cas rn: 21491-96-3
M. Wt: 150.6 g/mol
InChI Key: CKYBSQGDQJXNSB-UHFFFAOYSA-N
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Patent
US04474598

Procedure details

219 g of chloropivaloyl chloride was added drop-by-drop to a chilled (0°-5° C.), stirred solution of 141.4 g of triethylamine in 320 g of anhydrous methanol. The resulting mixture was warmed to room temperature in one hour, and most of the methanol was evaporated under reduced pressure. The residue was mixed with water and extracted with ether. The extract was dried (MgSO4), and the solvent was evaporated. The residue was distilled to give methyl 3-chloro-2,2-dimethylpropionate (3A), b.p.: 40°-50° C. (14 Torr.).
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].C(N(CC)CC)C.[CH3:16][OH:17]>>[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([O:17][CH3:16])=[O:5]

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Step Two
Name
Quantity
141.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
320 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a chilled (0°-5° C.)
CUSTOM
Type
CUSTOM
Details
most of the methanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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